molecular formula C15H9Cl2N3O B8288403 1-(3,5-Dichloro-2-pyridylazo)-2-naphthol

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol

Cat. No.: B8288403
M. Wt: 318.2 g/mol
InChI Key: LBGFLEHINUQYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloro-2-pyridylazo)-2-naphthol is a useful research compound. Its molecular formula is C15H9Cl2N3O and its molecular weight is 318.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H9Cl2N3O

Molecular Weight

318.2 g/mol

IUPAC Name

1-[(3,5-dichloropyridin-2-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C15H9Cl2N3O/c16-10-7-12(17)15(18-8-10)20-19-14-11-4-2-1-3-9(11)5-6-13(14)21/h1-8,21H

InChI Key

LBGFLEHINUQYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=N3)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask was loaded with 3,5-dichloro-2-aminopyridine (40 g), ethanol (300 ml), and sodium ethoxide (14 g), followed by dropwise addition of isopentyl nitrite (28 g) to the flask in 30 minutes with stirring. After the dropwise addition was ended, heating was started and the mixture was stirred at 75 to 80° C. for four hours. The heating was stopped, and the reaction mixture was cooled to room temperature, followed by dropwise addition of 2-naphthol (17 g) dissolved in ethanol (50 ml) to the mixture in one hour. The resultant mixture was stirred at room temperature for one hour, heated, and stirred at 75 to 80° C. for three hours, followed by stopping the heating and then leaving the mixture to stand overnight. The reaction mixture was filtrated to remove insoluble components, and the filtrate was condensed by an evaporator. The residue was dissolved in ethyl acetate and, after being successively washed with an aqueous solution of sodium hydroxide and water, the ethyl acetate layer was condensed by an evaporator, followed by addition of methanol to the residue for crystallization. The resultant was filtrated and the crystals were dried to give intended crystals (10 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crystals
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

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